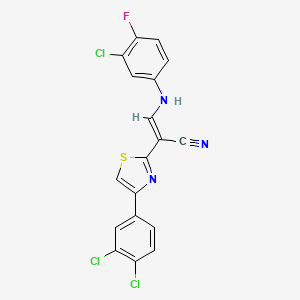
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl3FN3S and its molecular weight is 424.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a thiazole-derived acrylonitrile that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiazole moiety, which is known for its diverse biological properties. The molecular formula is C24H20Cl2FN3, and it features both electron-withdrawing and electron-donating groups that influence its reactivity and biological interactions.
Synthesis
The synthesis of thiazole-based compounds typically involves multi-step processes that include cyclization reactions and modifications to introduce various substituents. Recent advancements have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact. For instance, microwave-assisted synthesis has been employed to expedite the formation of thiazole derivatives with high efficiency .
Antitumor Activity
Numerous studies have highlighted the antitumor potential of thiazole derivatives. The compound has shown promising results against various cancer cell lines:
- IC50 Values : The IC50 values for several thiazole derivatives demonstrate their potency. For example, one study reported IC50 values around 1.98μg/mL for related compounds . This suggests that modifications to the thiazole ring can significantly enhance cytotoxicity.
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as Bcl-2 family proteins .
Antiviral Activity
Thiazole compounds have also been investigated for their antiviral properties. A study indicated that certain thiazole derivatives exhibit activity against HIV-1 and HIV-2 viruses, demonstrating their potential as antiviral agents .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how different substituents affect biological activity:
| Substituent | Effect |
|---|---|
| Chlorine on phenyl ring | Increases cytotoxicity |
| Fluorine on phenyl ring | Enhances binding affinity to target proteins |
| Thiazole ring | Essential for antitumor activity |
The presence of halogen atoms (like chlorine and fluorine) has been consistently linked to increased biological activity due to their influence on electron density and molecular interactions.
Case Studies
- Anticancer Efficacy : A series of experiments conducted on MCF-7 breast cancer cells demonstrated that compounds similar to this compound exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
- Insecticidal Activity : Certain derivatives have shown effective insecticidal properties against pests such as Aphis fabae, achieving 100% mortality at concentrations as low as 50mg/L. This highlights the compound's versatility beyond human health applications .
Properties
IUPAC Name |
(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3FN3S/c19-13-3-1-10(5-14(13)20)17-9-26-18(25-17)11(7-23)8-24-12-2-4-16(22)15(21)6-12/h1-6,8-9,24H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCFDIZEWAXUER-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














